Demethylsuberosin

描述

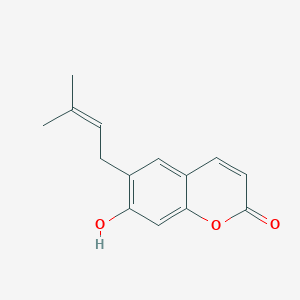

Demethylsuberosin is a naturally occurring coumarin derivative, specifically a hydroxycoumarin. It is characterized by the presence of a 3-methylbut-2-en-1-yl group at position 6 and a hydroxyl group at position 7 on the coumarin backbone. This compound is found in various plants and has been studied for its diverse biological activities.

准备方法

Synthetic Routes and Reaction Conditions: Demethylsuberosin can be synthesized through several methods. One common approach involves the condensation of 2,4-dihydroxybenzaldehyde with 3-hydroxy-3-methyl-1-butene. This reaction typically uses malonic acid under various conditions. Under mild conditions, the intermediate product is obtained, which can then be decarboxylated to yield this compound by controlled heating in the presence of copper-quinoline .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification and crystallization to obtain high-quality this compound suitable for various applications.

化学反应分析

Types of Reactions: Demethylsuberosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl group, where it can be replaced by other functional groups under suitable conditions.

Major Products:

Oxidation Products: Xanthyletin and other related coumarins.

Reduction Products: Reduced forms of this compound with altered functional groups.

Substitution Products: Various derivatives depending on the substituents introduced.

科学研究应用

Chemical Properties and Structure

Demethylsuberosin is characterized by its unique chemical structure, which includes a coumarin backbone. This structure facilitates various interactions with biological targets, enhancing its pharmacological potential. The compound has been shown to activate proteasome activity, which is crucial for cellular homeostasis and the degradation of misfolded proteins.

Neuroprotective Effects

Neuroprotection Against Neurotoxins:

this compound has demonstrated significant neuroprotective effects, particularly against neurotoxins like 1-methyl-4-phenylpyridinium (MPP+). In studies involving human neuroblastoma SH-SY5Y cells, this compound exhibited an EC50 value of 0.17 µM for protecting against MPP+-induced cell death, showcasing its potency compared to other compounds such as betulinic acid, which had an EC50 of 4.29 µM .

Proteasome Activation:

The compound acts as a proteasome activator, enhancing the activity of chymotrypsin-like and caspase-like proteases in the 20S proteasome. This activation is crucial for mitigating the dysfunction caused by neurotoxic agents . The EC50 values for the activation of these proteolytic activities were reported at 0.76 µM and 0.82 µM, respectively, indicating its effectiveness in promoting protein degradation pathways that are often impaired in neurodegenerative diseases like Parkinson's disease.

Anti-Inflammatory Properties

This compound has also been recognized for its anti-inflammatory activities. In vitro studies have indicated that it can reduce inflammation markers, suggesting potential applications in treating inflammatory conditions. Its mechanism likely involves modulation of inflammatory pathways, although specific details require further investigation.

Agricultural Applications

In addition to its medicinal properties, this compound has shown promise in agricultural applications. It exhibits a feeding deterrent effect against pests such as Spodoptera exigua, indicating its potential as a natural pesticide . This aspect not only highlights its utility in sustainable agriculture but also opens avenues for developing eco-friendly pest management strategies.

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

作用机制

Demethylsuberosin exerts its effects through several mechanisms:

Proteasome Activation: It enhances the activity of proteasomes, which are involved in protein degradation and regulation of various cellular processes.

Anti-inflammatory Action: It inhibits the production of inflammatory mediators like nitric oxide and prostaglandin E2, thereby reducing inflammation.

Neuroprotection: It protects neuronal cells from oxidative stress and apoptosis, potentially through the activation of proteasome pathways.

相似化合物的比较

Demethylsuberosin is unique among coumarin derivatives due to its specific substitution pattern and biological activities. Similar compounds include:

Suberosin: Differing by the presence of a methoxy group instead of a hydroxyl group.

Xanthyletin: An oxidation product of this compound.

Decursinol: Another coumarin derivative with different substitution patterns and biological activities

These compounds share structural similarities but exhibit distinct chemical and biological properties, making this compound a valuable compound for various scientific and industrial applications.

生物活性

Demethylsuberosin, a natural coumarin derivative, has garnered attention for its diverse biological activities. This article reviews the current understanding of its pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The information is synthesized from various research studies and articles to provide a comprehensive overview.

Chemical Structure and Biosynthesis

This compound is synthesized from umbelliferone through specific enzymatic pathways in plants of the Apiaceae family. The biosynthetic process involves the action of O-prenyltransferases that facilitate the formation of this compound from umbelliferone and other precursors .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a natural antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Candida albicans | 8 |

This data suggests that this compound could be a promising candidate for developing new antimicrobial therapies .

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| HepG2 | 15 |

These findings highlight this compound's selective toxicity towards cancer cells while sparing normal cells, making it a valuable compound in cancer research .

3. Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies indicated that it reduces the production of TNF-α and IL-6 in activated macrophages, suggesting a potential role in managing inflammatory diseases .

4. Neuroprotective Effects

Recent studies have suggested that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. In models of neurodegeneration, it has been shown to mitigate cell death caused by hydrogen peroxide exposure in neuronal cell lines. This effect is attributed to its ability to enhance antioxidant defenses within cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated this compound's efficacy against Helicobacter pylori, a bacterium linked to gastric ulcers. The compound exhibited a MIC of 1 µg/mL, indicating strong antibacterial activity.

Case Study 2: Cancer Cell Line Testing

In a comparative study of various coumarins, this compound was found to have superior anticancer activity against HeLa cells compared to other derivatives, supporting its potential use in targeted cancer therapies .

属性

IUPAC Name |

7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-9(2)3-4-10-7-11-5-6-14(16)17-13(11)8-12(10)15/h3,5-8,15H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDUIAPDSKSUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C2C(=C1)C=CC(=O)O2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175695 | |

| Record name | 7-Demethylsuberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21422-04-8 | |

| Record name | Demethylsuberosin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21422-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Demethylsuberosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021422048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Demethylsuberosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-DEMETHYLSUBEROSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SDM71QIW25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Demethylsuberosin inhibits melanin production by downregulating key enzymes involved in melanogenesis. [, ] It reduces melanin content in B16F1 melanoma cells in a dose-dependent manner. [, ] Specifically, it suppresses the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). [, ]

ANone: this compound acts as a potent proteasome activator, enhancing chymotrypsin-like, trypsin-like, and caspase-like proteasome activities. [, , ] This activation helps protect neuronal cells against 1-methyl-4-phenylpyridinium (MPP+)-induced cell death, a model for Parkinson's disease. [, , ]

ANone: The molecular formula of this compound is C16H16O3, and its molecular weight is 256.29 g/mol.

ANone: The structure of this compound has been elucidated using various spectroscopic techniques, including mass spectrometry, 1H-NMR, and 13C-NMR. [, ] For detailed spectral data, please refer to the cited research articles.

ANone: The provided research articles primarily focus on the biological activity and chemical synthesis of this compound. Information regarding its material compatibility, stability under different conditions, and specific applications beyond those mentioned is limited within these sources. Further research is needed to explore these aspects.

ANone: While this compound itself doesn't exhibit direct catalytic activity, it plays a crucial role in the biosynthesis of furanocoumarins, acting as an intermediate in the pathway. [, ]

ANone: The provided research articles primarily focus on experimental investigations of this compound. Information regarding the use of computational chemistry, simulations, QSAR models, or other modeling techniques is limited within these sources.

ANone: While the provided research focuses on this compound itself, limited information is available regarding the impact of specific structural modifications on its activity, potency, or selectivity. Further research exploring SAR would provide valuable insights into optimizing its therapeutic potential.

ANone: The research provided focuses primarily on the isolation, identification, and biological activity of this compound. Information on its stability under different conditions, formulation strategies to improve its stability, solubility, or bioavailability requires further investigation.

ANone: The provided research primarily focuses on the biological activity and chemical synthesis of this compound. Further research is needed to assess its safety profile, potential environmental impact, and establish guidelines for its handling and disposal.

ANone: The research provided primarily focuses on the in vitro activity of this compound. Further research is needed to elucidate its pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and its in vivo activity and efficacy.

ANone: In vitro studies have demonstrated the anti-melanogenic effects of this compound in B16F1 melanoma cells. [, ] Additionally, it exhibits neuroprotective effects against MPP+-induced cell death in human neuroblastoma SH-SY5Y cells. [, , ] Further research, including animal models and clinical trials, is necessary to fully evaluate its therapeutic potential in vivo.

ANone: The provided research doesn't offer information on resistance mechanisms or cross-resistance related to this compound. This aspect requires further investigation to determine its long-term therapeutic viability.

ANone: The research provided primarily focuses on the isolation, identification, and preliminary biological activity of this compound. More comprehensive studies are required to address questions related to its toxicology, safety profile, drug delivery strategies, potential biomarkers, analytical methods, environmental impact, and other related aspects.

ANone: While specific historical milestones aren't explicitly outlined in the provided research, key findings highlight its role as:

- An intermediate in furanocoumarin biosynthesis: Early research identified this compound as a crucial intermediate in the biosynthesis of linear furanocoumarins in plants like parsley. [, ]

- A prenyltransferase substrate: Studies have identified specific prenyltransferases, like PcPT from parsley, that utilize this compound as a substrate in the furanocoumarin pathway. [, ]

- A potential therapeutic agent: More recent research has explored its potential therapeutic applications, demonstrating anti-melanogenic [, ] and neuroprotective effects. [, , ]

ANone: this compound research exemplifies interdisciplinary collaboration, integrating:

- Plant Science & Biochemistry: Understanding its role in plant defense mechanisms and furanocoumarin biosynthesis. [, , , ]

- Medicinal Chemistry & Pharmacology: Investigating its potential therapeutic applications, including anti-melanogenic and neuroprotective effects. [, , , , ]

- Analytical Chemistry: Developing and refining methods for its isolation, identification, and quantification from natural sources. [, , , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。